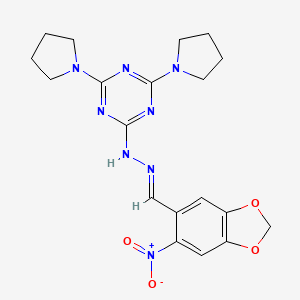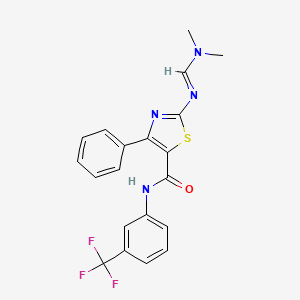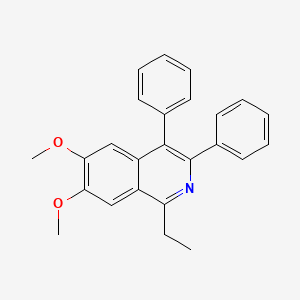![molecular formula C14H10N4O6 B11681247 2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11681247.png)
2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide is an organic compound with the chemical formula C14H10N4O6 It is a derivative of benzohydrazide, containing nitro groups and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: Amines
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acid and hydrazide
Applications De Recherche Scientifique
2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carbonyl group can also form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-nitrobenzohydrazide
- 3-nitrobenzoyl chloride
- 4-nitrobenzohydrazide
Uniqueness
2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide is unique due to the presence of both nitro groups and a carbonyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H10N4O6 |
|---|---|
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
2-nitro-N'-(3-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-3-5-10(8-9)17(21)22)15-16-14(20)11-6-1-2-7-12(11)18(23)24/h1-8H,(H,15,19)(H,16,20) |
Clé InChI |
OPAWBRHZNVOUOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11681167.png)
![ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11681169.png)
![2-(2,4-dibromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11681171.png)

![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681198.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681207.png)

![4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11681215.png)


